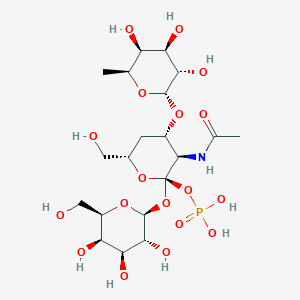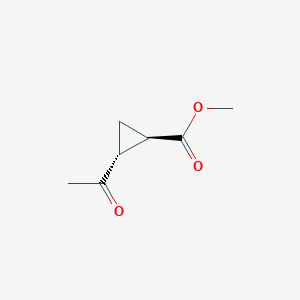
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate, also known as MACC, is a cyclic ester that has gained significant interest in scientific research due to its unique structure and potential applications.
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate is not fully understood, but it is believed to act as a nucleophile in various reactions. Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate has been shown to react with various electrophiles, including aldehydes and ketones, through a cyclopropane ring-opening reaction.
Biochemical and Physiological Effects:
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth and the suppression of viral replication. Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate has also been shown to have anti-inflammatory properties and to regulate the expression of certain genes.
Advantages and Limitations for Lab Experiments
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential as a chiral building block. However, Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate is also highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate, and the exploration of its potential as a catalyst in organic reactions. Further research is also needed to fully understand the mechanism of action of Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate and its effects on biological systems.
Conclusion:
In conclusion, Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate is a cyclic ester that has shown significant potential in various scientific research applications. Its unique structure and potential applications make it an interesting area of study for researchers in the fields of organic chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the potential of Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate and its role in various biological systems.
Synthesis Methods
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst. Another method involves the reaction of cyclopropanecarboxylic acid with methanol and acetic anhydride in the presence of a catalyst. The resulting product is a colorless liquid that can be purified through distillation.
Scientific Research Applications
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate has shown potential in various scientific research applications, including as a chiral building block in organic synthesis, as a ligand in asymmetric catalysis, and as a precursor for the synthesis of biologically active compounds. Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate has also been investigated for its potential antitumor and antiviral properties.
properties
CAS RN |
116949-59-8 |
|---|---|
Product Name |
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
MSCQZOISCXMNDV-NTSWFWBYSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C(=O)OC |
SMILES |
CC(=O)C1CC1C(=O)OC |
Canonical SMILES |
CC(=O)C1CC1C(=O)OC |
synonyms |
Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester, (1R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




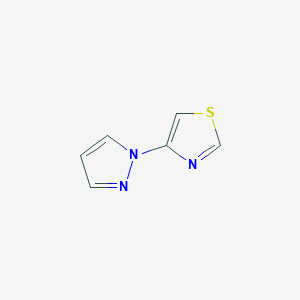
![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
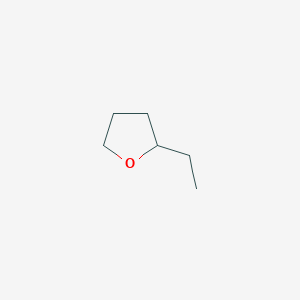



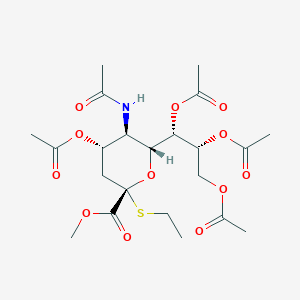
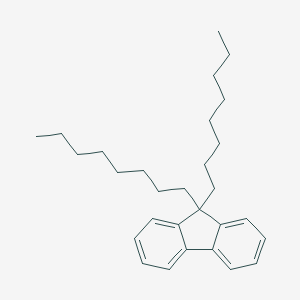
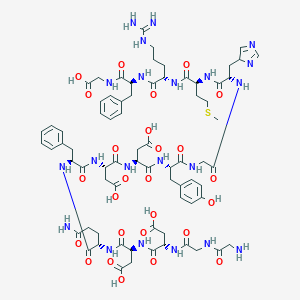
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
